

# Application Notes & Protocols: PLGA as an Adjuvant for Vaccine Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: B1216819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer that has been approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for various medical applications, including drug delivery and vaccine systems.<sup>[1]</sup> Its use as a vaccine adjuvant and delivery vehicle has garnered significant attention due to its ability to enhance and modulate antigen-specific immune responses.<sup>[2][3]</sup> PLGA particles can protect encapsulated antigens from degradation, provide controlled and sustained release, and facilitate targeted delivery to antigen-presenting cells (APCs).<sup>[4][5]</sup> The particulate nature of PLGA formulations mimics pathogens, promoting uptake by APCs and leading to robust humoral and cellular immunity.<sup>[2][3]</sup>

## Application Notes

### Mechanism of Adjuvanticity

PLGA particles function as potent adjuvants primarily by enhancing the uptake, processing, and presentation of antigens by APCs, particularly dendritic cells (DCs).<sup>[6][7]</sup> Upon administration, PLGA particles are recognized and internalized by APCs. The subsequent intracellular trafficking of the antigen determines the nature of the adaptive immune response.

- Antigen Protection and Sustained Release: PLGA matrices protect the encapsulated antigen from premature degradation *in vivo*.<sup>[3]</sup> The polymer's slow hydrolysis ensures a sustained

release of the antigen over an extended period, which prolongs the interaction with immune cells and can reduce the need for multiple booster shots.[8][9]

- Enhanced APC Uptake: The size and surface properties of PLGA particles facilitate their uptake by APCs through phagocytosis or endocytosis.[5] Positively charged particles, for instance, show enhanced interaction with the negatively charged cell membranes of DCs, leading to increased internalization.[2][10]
- Antigen Presentation and Immune Activation: Once inside the APC, the antigen is released. It can be processed through two main pathways:
  - MHC Class II Pathway: The antigen is processed in the endolysosome and presented on MHC class II molecules to CD4+ T helper cells, primarily driving a humoral (antibody-mediated) immune response.[6][8]
  - MHC Class I Pathway (Cross-Presentation): A key advantage of PLGA nanoparticles is their ability to facilitate the escape of antigens from the endosome into the cytoplasm.[10][11] This allows the antigen to be processed by the proteasome and presented on MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs), inducing a potent cellular immune response crucial for eliminating virus-infected cells and tumors.[3][12]
- Co-delivery of Immunomodulators: PLGA particles can co-encapsulate antigens with molecular adjuvants, such as Toll-like receptor (TLR) agonists (e.g., CpG, MPLA), to synergistically enhance DC maturation and direct the immune response towards a desired Th1 (cellular) or Th2 (humoral) phenotype.[11][13][14]



[Click to download full resolution via product page](#)

**Caption:** PLGA nanoparticle uptake and antigen presentation pathway in a Dendritic Cell.

## Key Formulation Parameters and Impact on Immunogenicity

The immunological outcome of a PLGA-based vaccine is highly dependent on its physicochemical properties. Rational design of these parameters is critical for developing an effective formulation.[2][4]

| Parameter      | Description                                                                                  | Impact on Immune Response                                                                                                                                                                                                                                                                                                                                                                                                                          |
|----------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size  | Diameter of the PLGA particles. Can range from <100 nm to >10 $\mu\text{m}$ . <sup>[2]</sup> | Nanoparticles (20-200 nm): Efficiently taken up by DCs, drain to lymph nodes, and favor cross-presentation, leading to strong cellular (Th1-biased, CD8+ T cell) responses. <sup>[5][13]</sup><br><br>Microparticles (0.5-5 $\mu\text{m}$ ): Primarily taken up by APCs via phagocytosis at the injection site, acting as a depot for sustained antigen release and mainly generating humoral (Th2-biased, antibody) responses. <sup>[5][15]</sup> |
| Surface Charge | Measured as Zeta Potential. Can be anionic (native PLGA), cationic, or neutral.              | Cationic (Positive) Surface: Achieved by coating with polymers like chitosan or PEI.<br><br>[2] Enhances interaction with negatively charged APC membranes, increasing cellular uptake and leading to stronger systemic and mucosal immune responses. <sup>[2][10]</sup>                                                                                                                                                                           |

---

|                     |                                                             |                                                                                                                                                                                                                                                                                       |
|---------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antigen Loading     | Method of associating the antigen with the particle.        | Encapsulation: Protects the antigen from degradation and provides sustained release. Release kinetics depend on polymer degradation.[4][9]<br>Surface Adsorption: Leads to a higher initial burst release and can make the antigen more readily available for recognition by APCs.[4] |
| Polymer Composition | Ratio of Lactic Acid to Glycolic Acid (e.g., 50:50, 75:25). | Affects the degradation rate and hydrophilicity. Higher glycolide content leads to faster degradation and antigen release.[2] This can be tuned to achieve the desired release profile for a specific vaccination strategy.[8][16]                                                    |

---

## Summary of Quantitative Data from Preclinical Studies

The following tables summarize representative data from studies investigating PLGA-based vaccine formulations.

Table 1: Influence of Formulation on Antigen Release and Uptake

| Antigen / Adjuvant | PLGA Formulation                 | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | 48h Burst Release (%) | Reference |
|--------------------|----------------------------------|--------------------|---------------------|------------------------------|-----------------------|-----------|
| Ovalbumin (OVA)    | Anionic PLGA (Encapsulated)      | ~250               | Negative            | N/A                          | 17.3                  | [4]       |
| Ovalbumin (OVA)    | Cationic PEI-PLGA (Encapsulated) | ~280               | Positive            | N/A                          | 18.4                  | [4]       |
| Ovalbumin (OVA)    | Cationic PEI-PLGA (Adsorbed)     | ~300               | Positive            | N/A                          | 60.2                  | [4]       |
| H9N2 Antigen       | PLGA Nanoparticles (AHPP)        | ~200               | N/A                 | ~75                          | N/A                   | [17]      |
| H9N2 Antigen       | PLGA Pickering Emulsion (PPAS)   | ~1000              | N/A                 | ~92                          | N/A                   | [17]      |

Table 2: Resulting Immune Responses from PLGA Vaccine Formulations

| Antigen / Adjuvant     | Formulation                               | Animal Model | Key Immune Response Outcome                                                                                                                            | Reference |
|------------------------|-------------------------------------------|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Influenza H1N1/H3N2    | PLGA<br>Microparticles in<br>Microneedles | Mice         | High antigen-specific IgA, IgG, IgG1, and IgG2a.<br>~50% CD4+ and ~40% CD8+ T cell expression in spleen.                                               | [18]      |
| S. aureus rHlaH35L     | 25% PEG-PLGA<br>Nanoparticles             | Mice         | 100% survival rate after lethal challenge, superior to alum adjuvant.<br>Significantly elevated neutralizing antibodies.                               | [19]      |
| HPV16 E7 Peptide + ATP | PLGA<br>Nanoparticles                     | Mice         | Completely abolished tumor growth and produced long-lasting immunity.                                                                                  | [11][12]  |
| Ovalbumin (OVA) + CpG  | 300 nm PLGA Particles                     | Mice         | Generated superior DC maturation and Ag-specific immune responses (IgG2a and CD8+ T cells) compared to 1 $\mu$ m, 7 $\mu$ m, and 17 $\mu$ m particles. | [13]      |

---

|                        |                             |      |                                                                                                                                     |
|------------------------|-----------------------------|------|-------------------------------------------------------------------------------------------------------------------------------------|
| Hepatitis B<br>(HBsAg) | Chitosan-coated<br>PLGA MPs | Rats | 30-fold increase<br>in serum IgG<br>levels compared<br>to unmodified<br>MPs after nasal<br>immunization.<br><br><a href="#">[2]</a> |
|------------------------|-----------------------------|------|-------------------------------------------------------------------------------------------------------------------------------------|

---

## Experimental Protocols

### Protocol 1: Preparation of Antigen-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)

This protocol describes a widely used method for encapsulating hydrophilic antigens, such as proteins or peptides, into PLGA nanoparticles.[\[9\]](#)

#### Materials:

- PLGA (e.g., 50:50 lactide:glycolide ratio)
- Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
- Polyvinyl alcohol (PVA) or other suitable surfactant
- Antigen solution in an appropriate buffer (e.g., PBS)
- Deionized water
- Probe sonicator
- Magnetic stirrer
- Centrifuge

#### Methodology:

- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent (e.g., 2 mL of DCM) to form the oil phase.

- Primary Emulsion (w/o): Add a small volume of the aqueous antigen solution (e.g., 200  $\mu$ L) to the PLGA organic phase. Emulsify this mixture using a probe sonicator on ice for 1-2 minutes to create a stable water-in-oil (w/o) primary emulsion.
- Secondary Emulsion (w/o/w): Immediately add the primary emulsion to a larger volume of an aqueous surfactant solution (e.g., 10 mL of 2% w/v PVA). Homogenize this mixture again using sonication for 2-3 minutes to form the final water-in-oil-in-water (w/o/w) double emulsion.
- Solvent Evaporation: Place the double emulsion on a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate, leading to the hardening of the nanoparticles.
- Particle Collection and Washing: Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual surfactant and unencapsulated antigen. Resuspend the pellet in water and centrifuge between each wash.
- Lyophilization and Storage: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a dry powder. Store the lyophilized nanoparticles at -20°C.[1]



[Click to download full resolution via product page](#)

**Caption:** Workflow for PLGA nanoparticle preparation by double emulsion solvent evaporation.

## Protocol 2: Characterization of PLGA Nanoparticles

### 1. Particle Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Zetasizer.
- Procedure: Resuspend lyophilized nanoparticles in deionized water or PBS by brief sonication. Dilute the sample appropriately and measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

## 2. Encapsulation Efficiency (EE) and Drug Loading (DL):

- Method: Quantify the amount of unencapsulated and encapsulated antigen.
- Procedure:
  - During particle preparation (Protocol 1, Step 5), collect the supernatant after the first centrifugation.
  - Measure the amount of free, unencapsulated antigen in the supernatant using a suitable protein quantification assay (e.g., Micro-BCA assay).
  - Calculate EE and DL using the following formulas:
    - $EE (\%) = [(Total\ Antigen - Free\ Antigen) / Total\ Antigen] \times 100$
    - $DL (\%) = [(Total\ Antigen - Free\ Antigen) / Total\ Weight\ of\ Nanoparticles] \times 100$

## Protocol 3: In Vitro Evaluation of Vaccine Uptake by Dendritic Cells

### Materials:

- DC line (e.g., DC2.4) or bone marrow-derived DCs (BMDCs).
- Fluorescently labeled antigen (e.g., OVA-FITC) or fluorescently labeled PLGA.
- Complete cell culture medium.
- Flow cytometer.

- Fluorescence microscope.

#### Methodology:

- Cell Seeding: Seed DCs in a 24-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Particle Treatment: Prepare a suspension of fluorescently labeled PLGA nanoparticles encapsulating the antigen in cell culture medium. Add the nanoparticle suspension to the cells at various concentrations. Include control groups of untreated cells and cells treated with the soluble fluorescent antigen.
- Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C. For uptake mechanism studies, a parallel experiment can be run at 4°C to inhibit active transport.
- Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized particles.
- Analysis by Flow Cytometry: Detach the cells using a gentle cell scraper or trypsin. Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which correspond to the extent of nanoparticle uptake.
- Analysis by Fluorescence Microscopy: For qualitative visualization, seed cells on glass coverslips. After treatment and washing, fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on slides. Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news-medical.net [news-medical.net]
- 2. PLGA particulate delivery systems for subunit vaccines: Linking particle properties to immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. PLGA Particles in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Adjuvant Effect Of PLGA Is Mediated Via Dendritic Cells In Vivo [frontiersin.org]
- 8. Immune Potentiation of PLGA Controlled-Release Vaccines for Improved Immunological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide/protein vaccine delivery system based on PLGA particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Poly lactic-co-glycolic acid-based nanoparticles as delivery systems for enhanced cancer immunotherapy [frontiersin.org]
- 12. Poly lactic-co-glycolic acid-based nanoparticles as delivery systems for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biodegradable Polymeric Nanoparticles-Based Vaccine Adjuvants for Lymph Nodes Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-encapsulating Poly(lactic-co-glycolic acid) (PLGA) Microspheres for Intranasal Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Poly (lactic-co-glycolic acid) nanoparticle-based vaccines delivery systems as a novel adjuvant for H9N2 antigen enhance immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antigen-Dependent Adjuvanticity of Poly(lactic-co-glycolic acid)-polyethylene Glycol 25% Nanoparticles for Enhanced Vaccine Efficacy [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: PLGA as an Adjuvant for Vaccine Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1216819#plga-as-an-adjuvant-for-vaccine-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)